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Compound of Interest

Compound Name: Ethyl Chlorogenate

Cat. No.: B15594816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
chlorogenate, a significant natural product derivative. Due to the limited availability of directly
published experimental spectra for ethyl chlorogenate, this document presents a detailed,
predicted spectroscopic profile based on the well-documented data of its parent compound,
chlorogenic acid, and related derivatives. The information herein is intended to serve as a
valuable resource for the identification, characterization, and analysis of ethyl chlorogenate in
research and development settings.

Chemical Structure and Properties

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a caffeoylquinic acid derivative. Its
chemical structure consists of a quinic acid core esterified with caffeic acid and an ethyl group.

IUPAC Name: ethyl (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-
trihydroxycyclohexane-1-carboxylate[1]

Molecular Formula: C1sH2209[1]

Molecular Weight: 382.36 g/mol [1]

CAS Number: 425408-42-0
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Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for ethyl chlorogenate. These predictions are derived
from the analysis of spectroscopic data for chlorogenic acid and other caffeoylquinic acid
derivatives found in the scientific literature.

'H NMR Spectroscopy Data (Predicted)

The predicted *H NMR spectrum of ethyl chlorogenate is expected to show characteristic
signals for the quinic acid, caffeoyl, and ethyl moieties. The chemical shifts are referenced to
tetramethylsilane (TMS) and are predicted for a measurement in a common deuterated solvent
like methanol-d4 or DMSO-ds.
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Predicted Coupling
Proton Chemical Shift Multiplicity Constant (J, Assignment
(ppm) Hz)
H-7' ~7.60 d ~15.9 Caffeoyl
H-2' ~7.05 d ~2.0 Caffeoyl
H-6' ~6.95 dd ~8.2,2.0 Caffeoyl
H-5' ~6.78 d ~8.2 Caffeoyl
H-8' ~6.30 d ~15.9 Caffeoyl
H-3 ~5.30 m Quinic Acid
H-5 ~4.20 m Quinic Acid
OCH2CHs ~4.15 o} ~7.1 Ethyl Ester
H-4 ~3.75 m Quinic Acid
H-2ax ~2.20 m Quinic Acid
H-6ax ~2.10 m Quinic Acid
H-2eq ~2.00 m Quinic Acid
H-6eq ~1.90 m Quinic Acid
OCH2CHs ~1.25 t ~7.1 Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][4][5]

[6][7]

3C NMR Spectroscopy Data (Predicted)

The predicted 3C NMR spectrum will reflect the 18 carbon atoms of the ethyl chlorogenate
molecule.
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Predicted Chemical Shift

Carbon Assignment
(Ppm)

C-7 (Ester C=0) ~175.0 Quinic Acid Ester

C-9' (C=0) ~168.0 Caffeoyl Ester

c-4' ~149.0 Caffeoyl

C-3 ~146.0 Caffeoyl

C-7 ~145.0 Caffeoyl

Cc-1 ~127.0 Caffeoyl

C-6' ~122.0 Caffeoyl

c-2 ~116.0 Caffeoyl

C-5' ~115.0 Caffeoyl

C-8 ~114.0 Caffeoyl

C-1 ~76.0 Quinic Acid

C-4 ~73.0 Quinic Acid

C-5 ~71.0 Quinic Acid

C-3 ~70.0 Quinic Acid

OCH2CHs ~62.0 Ethyl Ester

C-2 ~38.0 Quinic Acid

C-6 ~37.0 Quinic Acid

OCH2CHs ~14.0 Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][5][6]

FT-IR Spectroscopy Data (Predicted)

The infrared spectrum of ethyl chlorogenate is expected to exhibit absorption bands
characteristic of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (phenolic and
3600-3200 Strong, Broad

alcoholic)
3000-2850 Medium C-H stretching (aliphatic)
~1735 Strong C=0 stretching (ethyl ester)
C=0 stretching (a,3-
~1710 Strong
unsaturated ester)[3][9]
] C=C stretching (aromatic and
1650-1600 Medium
alkene)
1600-1450 Medium Aromatic ring vibrations
C-O stretching (esters and
1250-1000 Strong

alcohols)[8][9][10]

Predicted data is based on typical IR absorption frequencies for phenolic esters.[8][9][10]

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry of ethyl chlorogenate, likely performed using electrospray ionization (ESI),
is expected to show the molecular ion and characteristic fragmentation patterns.
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m/z lon Description

383.13 [M+H]* Protonated molecular ion
405.11 [M+Na]* Sodiated molecular ion
381.11 [M-H]~ Deprotonated molecular ion

Fragmentation ion
191 [Quinic acid - H]~ corresponding to the quinic

acid moiety

Fragmentation ion
179 [Caffeic acid - H]~ corresponding to the caffeic

acid moiety

_ ) Loss of water from the caffeic
161 [Caffeic acid - H - H20]~ ]
acid fragment

. ] Loss of carbon dioxide from
135 [Caffeic acid - H - COz]~ ) )
the caffeic acid fragment

Predicted data is based on the exact mass of ethyl chlorogenate and common fragmentation
patterns of chlorogenic acids.[1][11][12][13]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described
above. These methods are standard for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

Sample Preparation:

o Accurately weigh approximately 5-10 mg of purified ethyl chlorogenate.
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e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-da,
acetone-ds, or DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional *H NMR spectrum using a single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2
seconds.

Process the data by applying a Fourier transform, phase correction, and baseline correction.
13C NMR Acquisition:
e Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

o Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low
natural abundance of 13C), relaxation delay of 2-5 seconds.

e Process the data similarly to the *H spectrum.
2D NMR Experiments (for complete structural assignment):
e COSY (Correlation Spectroscopy): To identify proton-proton couplings.

e HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid ethyl chlorogenate sample directly onto the ATR crystal.

o Apply pressure using the built-in clamp to ensure good contact between the sample and the
crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

The spectrum is usually recorded in the range of 4000-400 cm™1.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is
analyzed by identifying the characteristic absorption bands for different functional groups.[14]
[15][16]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system with an
electrospray ionization (ESI) source.

Sample Preparation:
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e Prepare a dilute solution of ethyl chlorogenate (e.g., 1-10 pg/mL) in a suitable solvent such
as methanol or acetonitrile/water.

e The solution may be introduced into the mass spectrometer via direct infusion or through an
LC column for separation from any impurities.

Data Acquisition (LC-MS/MS):

o Chromatography: Use a C18 reversed-phase column with a gradient elution, for example,
with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1%
formic acid) as mobile phase B.

e Mass Spectrometry:
o Acquire data in both positive and negative ion modes.
o Perform a full scan MS experiment to determine the m/z of the molecular ion.

o Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor
and applying collision-induced dissociation (CID) to generate fragment ions.[11][12][13]

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS
fragmentation pattern to gain structural information, often by comparing it to the known
fragmentation of related compounds.[11][13]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a
natural product like ethyl chlorogenate.
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General workflow for the spectroscopic analysis of ethyl chlorogenate.
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Detailed workflow for structure elucidation using various NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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